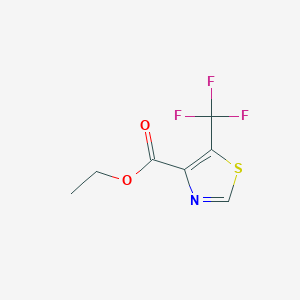

Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate

Descripción

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical evolution of trifluoromethylation chemistry and thiazole synthesis. The foundation for trifluoromethylated compounds was established in the early 20th century when F. Lehmann first investigated trifluoromethyl groups in relationship to biological activity in 1927. This pioneering work laid the groundwork for understanding the unique properties that fluorinated organic compounds could offer in medicinal chemistry applications.

The synthetic methodology for incorporating trifluoromethyl groups underwent significant advancement through the work of Frédéric Swarts in 1892, who developed an early synthetic method based on antimony fluoride. In this foundational reaction, benzotrichloride was reacted with antimony trifluoride to form both difluoromethyl chloride and trifluoromethyl derivatives. The 1930s marked a critical period when Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, making the process more practical for industrial applications.

The evolution continued with the McLoughlin-Thrower reaction in 1968, which represented an early coupling reaction using iodofluoroalkanes, iodoaromatic compounds, and copper. This methodology was subsequently adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylations, establishing a foundation for modern trifluoromethylation chemistry. The preparation of trifluoromethyltrimethylsilane by Ingo Ruppert in 1984 marked another milestone, followed by the work of Prakash and Olah in 1989, who first reported the activation of trifluoromethyltrimethylsilane by fluoride to perform nucleophilic trifluoromethylation of carbonyl compounds.

The specific development of this compound emerged from this rich historical context, building upon decades of advances in both thiazole chemistry and trifluoromethylation methodology. The compound's synthesis typically involves sophisticated organic transformations that leverage these historical developments, often utilizing modern variants of the classical trifluoromethylation reactions established by these pioneering chemists.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within the broader landscape of heterocyclic chemistry, particularly in the context of five-membered heterocyclic systems containing both sulfur and nitrogen atoms. The thiazole ring system, characterized by its aromatic nature and the presence of heteroatoms at the 1 and 3 positions, provides a unique electronic environment that is further modified by the presence of the trifluoromethyl substituent.

The significance of this compound in heterocyclic chemistry stems from several key factors. First, the thiazole ring exhibits aromatic character due to the delocalization of pi electrons, which meets the Huckel rule condition for a minimum of six pi electrons. The lonely pair of electrons on the sulfur atom contributes to this aromatic system while remaining partially delocalized. This electronic structure makes the thiazole ring highly reactive and capable of undergoing various chemical transformations including donor-acceptor reactions, intramolecular nucleophilic substitution, photochemical reactions, arylation, cycloaddition, oxidation, transformation, and dimerization.

The presence of the trifluoromethyl group at the 5-position significantly alters the electronic properties of the thiazole ring. The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the adjacent carbon atoms and modifies the overall reactivity pattern of the molecule. This electronic modification has profound implications for the compound's behavior in chemical reactions and its interactions with biological targets.

The ester functionality at the 4-position adds another layer of chemical versatility to the molecule. Ester groups are well-known for their ability to undergo hydrolysis reactions, providing access to the corresponding carboxylic acid derivatives. This transformation capability makes this compound a valuable synthetic intermediate for accessing a variety of related compounds with different functional group patterns.

The compound's significance is further enhanced by its role as a building block in the synthesis of more complex heterocyclic systems. The reactive positions on the thiazole ring, combined with the functional group handles provided by both the ester and trifluoromethyl substituents, make it an excellent starting material for the construction of fused ring systems and other sophisticated molecular architectures.

Overview of Trifluoromethylated Thiazole Derivatives

Trifluoromethylated thiazole derivatives represent a distinctive class of compounds that combine the inherent biological activity of thiazole rings with the unique physicochemical properties imparted by trifluoromethyl substitution. These compounds have gained substantial attention in pharmaceutical and agrochemical industries due to their enhanced metabolic stability, improved lipophilicity, and often superior biological activity compared to their non-fluorinated analogs.

The trifluoromethyl group's influence on thiazole derivatives extends beyond simple electronic effects. The strong electronegativity of fluorine atoms creates a significant dipole moment, which can influence molecular conformation and intermolecular interactions. Additionally, the size of the trifluoromethyl group, while compact, is larger than a methyl group but smaller than other common substituents like isopropyl or tert-butyl groups. This size consideration often results in optimal fit within biological binding sites, contributing to enhanced potency and selectivity.

Several notable pharmaceutical compounds incorporate trifluoromethylated aromatic systems, demonstrating the practical importance of this chemical motif. Examples include fluoxetine, mefloquine, leflunomide, nulitamide, dutasteride, bicalutamide, aprepitant, celecoxib, and sorafenib. While these specific compounds may not contain thiazole rings, they illustrate the broader pharmaceutical relevance of trifluoromethylated heterocycles and the proven track record of such compounds in clinical applications.

The development of synthetic methods for introducing trifluoromethyl groups into thiazole rings has been an active area of research in academic and industrial laboratories. Modern approaches often employ nucleophilic trifluoromethylating agents such as trifluoromethyltrimethylsilane activated by fluoride sources, or electrophilic trifluoromethylating reagents for different synthetic scenarios. The choice of methodology depends on the specific substitution pattern desired and the functional group compatibility requirements of the particular synthetic route.

Recent advances in this field have included the development of novel cycloaddition reactions for constructing trifluoromethylated thiazole rings. For instance, research has demonstrated the use of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime in [3 + 2] cycloaddition reactions with pyridinium 1,4-zwitterionic thiolates to synthesize 2-trifluoromethyl 4,5-disubstituted thiazoles. These methodological advances continue to expand the accessibility of trifluoromethylated thiazole derivatives for research and development applications.

The biological activity profiles of trifluoromethylated thiazole derivatives often show enhanced potency compared to their non-fluorinated counterparts. This enhancement is attributed to several factors including increased metabolic stability due to the strength of carbon-fluorine bonds, improved membrane permeability due to increased lipophilicity, and favorable binding interactions with target proteins due to the unique electrostatic properties of the trifluoromethyl group.

| Property | Non-fluorinated Thiazoles | Trifluoromethylated Thiazoles |

|---|---|---|

| Metabolic Stability | Moderate | Enhanced |

| Lipophilicity (LogP) | Variable | Generally Increased |

| Binding Affinity | Variable | Often Enhanced |

| Synthetic Accessibility | High | Moderate to High |

Propiedades

IUPAC Name |

ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-2-13-6(12)4-5(7(8,9)10)14-3-11-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLCVRWHHVATKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorination and Cyclization Using Thioacetamide (One-Pot Method)

A notable industrially promising method involves a three-step one-pot reaction starting from ethyl trifluoroacetoacetate:

Step 1: Chlorination

Ethyl trifluoroacetoacetate is chlorinated with sulfuryl chloride at low temperatures (-12 to -8 °C) with slow addition over ~2.5 hours, followed by warming to 7–12 °C and stirring for 13 hours to form a 2-chloro intermediate. Unreacted starting material is recovered by vacuum distillation.Step 2: Cyclization

The chlorinated intermediate is reacted with thioacetamide in absolute ethanol under reflux for 12 hours, promoting ring closure to the thiazole ring.Step 3: Hydrolysis and Workup

Aqueous sodium hydroxide (15%) is added and refluxed for 3 hours to hydrolyze intermediates. The mixture is then acidified to pH 1 with concentrated hydrochloric acid, aged, filtered, and washed to isolate the product.

This method yields 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid with a high yield (~92%) and purity (HPLC 98.7%), demonstrating good industrial applicability due to its simplicity and solvent safety.

Synthesis via Ethyl 2-Chloroacetoacetate and Ammonium Dithiocarbamate

An alternative method involves:

- Reacting ethyl 2-chloroacetoacetate with ammonium dithiocarbamate in ethanol at room temperature for 5 hours.

- Crystallization is induced by adding purified water and hexane.

- The resulting ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate intermediate is isolated without further purification.

- This intermediate undergoes desulfurization in acetic acid with hydrogen peroxide at 0–5 °C, followed by neutralization and dilution with water to yield ethyl 4-methyl-5-thiazolecarboxylate in 85% total yield.

This method is notable for mild conditions and good overall yield, with the advantage of avoiding harsh purification steps.

Use of Sulfuryl Chloride and Thioacetamide in Organic Solvent Systems

Another approach synthesizes ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate by refluxing ethyl 4,4,4-trifluoro-3-oxobutanoate with sulfuryl chloride for 24 hours. The chlorinated intermediate is then subjected to cyclization with thioamide derivatives to form thiazole rings. The reaction requires careful control of temperature and solvent to prevent decomposition and optimize yield (reported yields around 66% for the chlorinated intermediate).

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The one-pot method reduces solvent use and reaction steps, improving operational simplicity and environmental profile.

- The molar ratios of reagents, especially sulfuryl chloride to ketoester (0.92–0.98:1), and thioacetamide to chlorinated intermediate (1.02–1.06:1), are critical for high yield and purity.

- Reaction temperatures for chlorination (-15 to 15 °C) and cyclization (reflux in ethanol) must be carefully maintained to avoid side reactions and decomposition.

- Use of mild bases such as N,N-diisopropylethylamine is preferred in subsequent derivatization steps to improve yields and minimize byproducts.

- Avoiding inorganic bases during amide formation steps is recommended to prevent yield reduction.

- The desulfurization step using hydrogen peroxide in acetic acid is effective at low temperatures (0–5 °C) to convert thioxo intermediates to the desired thiazole carboxylate.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate is recognized for its potential as an intermediate in the synthesis of pharmaceuticals. Its unique trifluoromethyl group enhances biological activity, making it a valuable component in drug discovery.

Case Studies

- Antimicrobial Agents : Research has demonstrated that thiazole derivatives exhibit antimicrobial properties. This compound has been utilized to synthesize compounds that show efficacy against various bacterial strains .

- Cancer Therapeutics : The compound has been investigated for its role in developing novel anticancer agents. Its structural features allow for modifications that can enhance selectivity and potency against cancer cells .

Agricultural Chemistry

Overview

In agricultural chemistry, this compound serves as a key ingredient in formulating agrochemicals, including pesticides and herbicides.

Applications

- Pesticide Formulation : The trifluoromethyl group contributes to the compound's effectiveness against pests by improving its biological activity . Studies indicate that compounds with this functional group often demonstrate increased potency in pest control applications.

- Herbicide Development : this compound is also being explored for its potential in herbicide formulations, targeting specific weed species while minimizing environmental impact .

Material Science

Overview

The incorporation of this compound into polymer matrices has shown promise in enhancing material properties.

Key Features

- Thermal Stability : Research indicates that polymers modified with this compound exhibit improved thermal stability, making them suitable for high-temperature applications .

- Chemical Resistance : The compound's presence increases the chemical resistance of materials, which is beneficial for coatings and electronic components .

Research Reagents

Overview

As a versatile building block, this compound is widely used in organic synthesis.

Applications

- Synthesis of Complex Molecules : It aids researchers in creating complex heterocyclic compounds essential for various studies in medicinal chemistry and biochemistry .

- Reagent for Reaction Conditions : The compound participates in diverse chemical reactions, including oxidation and substitution reactions, facilitating the development of new chemical entities .

Mecanismo De Acción

The mechanism of action of Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Position and Activity :

- The position of the trifluoromethyl group significantly impacts biological targets. For example, 2-CF₃ derivatives (e.g., CAS 131748-96-4) inhibit β-lactamases , whereas 5-CF₃ analogs (e.g., ) are structurally rigid but lack reported bioactivity in the provided evidence.

- Bromine at position 5 () enhances anti-cancer potency (IC₅₀ = 0.72 μM), comparable to methotrexate (IC₅₀ = 0.7 μM) .

Additional Substituents: Methyl groups (e.g., 4-Me in ) improve enzyme inhibition profiles, likely by modulating steric interactions with target proteins .

Key Observations:

- Synthetic Flexibility : Cyclization reactions (e.g., ) are versatile for introducing methyl or aryl groups, but trifluoromethylation often requires specialized reagents (e.g., CF₃-containing thioamides) .

- Solubility Challenges : Bulky substituents (e.g., 4-CF₃Ph in ) reduce aqueous solubility, necessitating formulation optimization for drug development .

Actividad Biológica

Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has a unique thiazole structure characterized by the presence of a trifluoromethyl group. This configuration enhances its lipophilicity, facilitating cellular penetration and interaction with various biological targets. The molecular formula is , with a molecular weight of approximately 227.19 g/mol.

The mechanism through which this compound exerts its biological effects involves:

- Cell Membrane Penetration : The trifluoromethyl group increases lipophilicity, allowing the compound to easily cross cell membranes.

- Enzyme Interaction : Inside the cell, the compound interacts with specific enzymes or receptors, modulating their activity, which can lead to antimicrobial or anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. Preliminary studies suggest that it may serve as a lead compound for developing new antibiotics targeting microbial infections .

Anticancer Properties

The compound has also shown promise as an anticancer agent. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells, with this compound exhibiting cytotoxic effects in vitro:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | |

| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |

These values indicate significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Case Studies

Several studies have explored the biological activity of similar thiazole compounds, providing insights into structure-activity relationships (SAR):

- Thiazole Derivatives : Research on various thiazole derivatives has shown that modifications at specific positions can enhance anticancer activity. For instance, the presence of electron-donating groups at certain positions on the phenyl ring significantly increases cytotoxicity .

- Combination Therapies : this compound has been tested in combination with other therapeutic agents, showing potential synergistic effects that enhance overall efficacy against cancer cells .

Comparative Analysis

When compared to other compounds within the thiazole class, this compound stands out due to its unique trifluoromethyl substitution, which contributes to enhanced stability and biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C7H6F3NO2S | Enhanced lipophilicity and potential drug candidate |

| Ethyl 2-bromothiazole-5-carboxylate | C7H6BrNOS | Lacks trifluoromethyl group; different activity |

| Methyl 2-bromothiazole-5-carboxylate | C7H6BrNOS | Methyl instead of ethyl; affects solubility |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate, and what reaction conditions are critical for optimizing yields?

- Methodological Answer : Synthesis often involves cyclization reactions using thionyl chloride (SOCl₂) or similar reagents. For example, refluxing a precursor (e.g., 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester) with SOCl₂ followed by ethanol quenching and recrystallization from 95% ethanol yields the target compound . Key parameters include reaction time (e.g., 30-minute reflux), stoichiometry, and purification via recrystallization to avoid side products. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and X-ray crystallography are critical. NMR identifies functional groups (e.g., trifluoromethyl, ester), while single-crystal X-ray diffraction resolves bond lengths and dihedral angles. For example, the thiazole and phenyl rings in related compounds show a dihedral angle of ~5.15°, confirming coplanarity . SHELX programs (e.g., SHELXL) refine crystallographic data, ensuring structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions during structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in trifluoromethyl groups). Combine experimental data (NMR, X-ray) with density functional theory (DFT) calculations to model electronic environments. For instance, unexpected products (e.g., thiazole derivatives from side reactions) require revisiting reaction mechanisms and validating via crystallography . SHELX refinement tools can adjust for thermal motion artifacts in X-ray data .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this thiazole derivative?

- Methodological Answer : The trifluoromethyl group directs electrophiles to the 4- and 5-positions due to its electron-withdrawing effect. Controlled conditions (e.g., low temperature, specific catalysts) enhance selectivity. For example, nitration or halogenation requires buffered pH to prevent decomposition. Monitoring via HPLC-MS ensures product purity .

Q. How does the trifluoromethyl group influence biological activity, and what assays are suitable for evaluating its therapeutic potential?

- Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. For antiviral or anticancer studies, use enzyme inhibition assays (e.g., kinase inhibition) and cell viability tests (MTT assays). Patent data suggest thiazole derivatives with -CF₃ exhibit activity against viral infections and thrombotic events, but target-specific assays (e.g., protease inhibition) are recommended .

Q. What computational tools predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : Molecular modeling software (e.g., Gaussian, GAMESS) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The ester group’s electrophilicity is quantified via Fukui indices. For example, the carbonyl carbon shows high electrophilicity, favoring nucleophilic attack by amines or alcohols. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) .

Data Contradiction and Optimization

Q. How should researchers address low yields in large-scale syntheses of this compound?

- Methodological Answer : Scale-up challenges include heat dissipation and byproduct formation. Use flow chemistry for controlled mixing and temperature. For example, microreactors with SOCl₂ improve heat transfer during cyclization. Process analytical technology (PAT) like in-situ IR monitors intermediate formation .

Q. Why might X-ray data indicate non-planarity in the thiazole ring despite computational models predicting coplanarity?

- Methodological Answer : Crystal packing forces or solvent interactions can distort geometry. Compare multiple crystal forms (polymorphs) and perform Hirshfeld surface analysis to identify intermolecular forces (e.g., C–H⋯O interactions). SHELXL refinement accounts for thermal ellipsoids, distinguishing static vs. dynamic disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.